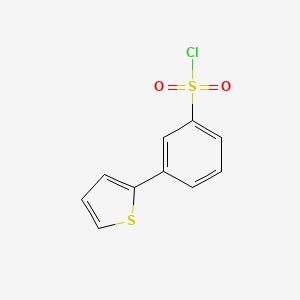

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-thiophen-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCXMUHRZXDKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a thiophene moiety, a well-established pharmacophore. This combination makes it a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for researchers.

Introduction

The strategic incorporation of heterocyclic moieties into drug candidates is a cornerstone of modern medicinal chemistry. The thiophene ring, a bioisostere of the phenyl group, is a privileged scaffold found in numerous FDA-approved drugs. Its presence can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[1][2] Sulfonamides, in turn, represent a critical class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]

The convergence of these two key structural motifs in 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride presents a unique opportunity for the development of novel drug candidates. The sulfonyl chloride functional group serves as a versatile handle for the facile synthesis of a diverse library of sulfonamide derivatives through reaction with a wide range of primary and secondary amines.[4] This guide aims to provide researchers with a thorough understanding of this compound's core attributes and a practical framework for its synthesis and utilization in drug discovery programs.

Physicochemical Properties

Due to the limited availability of direct experimental data for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, the following table summarizes its known identifiers and predicted physicochemical properties based on its structural similarity to benzenesulfonyl chloride and other substituted analogues.

| Property | Value | Source |

| IUPAC Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride | - |

| CAS Number | 1250693-54-9 | [5] |

| Molecular Formula | C₁₀H₇ClO₂S₂ | [5] |

| Molecular Weight | 258.75 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow solid or oil | Analogy |

| Melting Point | Not available. Predicted to be a low-melting solid. | Analogy |

| Boiling Point | Not available. Expected to be high-boiling and likely to decompose upon distillation at atmospheric pressure. | Analogy |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and insoluble in water.[6] | Analogy |

| Stability | Moisture-sensitive; will hydrolyze in the presence of water to the corresponding sulfonic acid.[7] | Analogy |

Synthesis and Characterization

The synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by chlorosulfonation. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of a commercially available bromobenzenesulfonyl chloride with a thiophene boronic acid derivative. This is a robust and widely used method for the formation of carbon-carbon bonds.[6][8][9]

Caption: Proposed synthetic workflow for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.

Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product from this step is the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride under the basic aqueous conditions of the Suzuki coupling.

Step 2: Chlorination of the Sulfonic Acid

-

Reaction Setup: Place the crude 3-(thiophen-2-yl)benzenesulfonic acid in a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).

-

Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.

-

Purification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(thiophen-2-yl)benzene-1-sulfonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization

The structure of the synthesized 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be confirmed by standard spectroscopic techniques. The following are predicted spectral data based on analogous compounds:

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20-8.10 (m, 2H): Aromatic protons on the benzene ring ortho to the sulfonyl chloride group.

-

δ 7.80-7.70 (m, 1H): Aromatic proton on the benzene ring para to the sulfonyl chloride group.

-

δ 7.65-7.55 (m, 1H): Aromatic proton on the benzene ring.

-

δ 7.50-7.40 (m, 1H): Thiophene proton.

-

δ 7.30-7.20 (m, 1H): Thiophene proton.

-

δ 7.15-7.05 (m, 1H): Thiophene proton.

¹³C NMR (100 MHz, CDCl₃):

-

δ 145-140: Quaternary carbon of the benzene ring attached to the sulfonyl group.

-

δ 140-135: Quaternary carbon of the thiophene ring.

-

δ 135-125: Aromatic and thiophene CH carbons.

IR (ATR, cm⁻¹):

-

~3100: C-H stretching (aromatic and thiophene).

-

~1370 and ~1180: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.

-

~1580, ~1470: C=C stretching (aromatic and thiophene).

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of SO₂ and Cl.[10]

Reactivity and Synthetic Applications

The reactivity of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it an excellent substrate for nucleophilic substitution reactions.

Sulfonamide Formation

The most significant application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11]

Caption: General scheme for sulfonamide synthesis.

This reaction provides a straightforward route to a diverse array of thiophene-containing sulfonamides for biological screening.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.

Applications in Drug Discovery

Thiophene-containing sulfonamides are a well-established class of compounds with a wide range of biological activities. The title compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications in various areas:

-

Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties by inhibiting key enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[3] The thiophene moiety can enhance the binding affinity and selectivity for specific carbonic anhydrase isoforms.

-

Antimicrobial Agents: The sulfonamide pharmacophore is classic in antibacterial drug design. Novel thiophene-sulfonamides may exhibit activity against drug-resistant bacterial strains.[12]

-

Anti-inflammatory Agents: Certain sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. The thiophene ring can be tailored to achieve selective COX-2 inhibition, potentially leading to anti-inflammatory drugs with fewer gastrointestinal side effects.

-

α-Glucosidase Inhibitors: Recent studies have identified thiophene-containing sulfonamides as potent α-glucosidase inhibitors, suggesting their potential for the treatment of type 2 diabetes.[13]

The versatility of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride allows for the systematic exploration of the structure-activity relationships (SAR) of thiophene-sulfonamide derivatives, aiding in the rational design of more potent and selective drug candidates.

Safety and Handling

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is expected to be a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]

Conclusion

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its properties, a robust and practical synthetic protocol, and a discussion of its potential applications. The strategic combination of the thiophene and sulfonamide pharmacophores offers a rich chemical space for the development of new therapeutic agents targeting a range of diseases.

References

- Abdel-Rahman, A. A.-H., et al. (2003). Synthesis and antimicrobial activity of some new thiophene, thiopyran, and thieno[2,3-d]pyrimidine derivatives. Monatshefte für Chemie/Chemical Monthly, 134(11), 1537-1545.

- Ahmad, I., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.

- Chen, J., et al. (2008). Synthesis and analgesic activity of novel 2,5-disubstituted-thiophene derivatives. Bioorganic & Medicinal Chemistry Letters, 18(22), 5928-5931.

- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.

- Daina, A., & Zoete, V. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865.

- El-Gendy, M. A., & El-Kerdawy, M. M. (1981). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Egyptian Journal of Pharmaceutical Sciences, 22(1-4), 123-131.

-

Ferreira, S. B., et al. (2006). Synthesis and anti-inflammatory activity of new 3-(methylsulfonyl)-2-phenyl-4H-thieno[3,2-e][13][14]thiazin-4-one 1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5493-5499.

- Ghorab, M. M., et al. (2014). Novel thiophene and sulfonamide derivatives as potential anticancer agents. Acta Poloniae Pharmaceutica, 71(4), 625-634.

- Gewald, K., et al. (1966). 2-Aminothiophenes. I. Reaction of α-Oxo-mercaptans with Nitriles. Chemische Berichte, 99(1), 94-100.

- Gillespie, E., et al. (1985). L-651,392, a new, potent and selective inhibitor of 5-lipoxygenase. Agents and Actions, 16(6), 589-592.

- Jarak, I., et al. (2005). Synthesis, antioxidant and antiproliferative activity of novel 2-substituted-5-hydroxy-1,3-benzothiazole derivatives. European Journal of Medicinal Chemistry, 40(7), 645-653.

- Laddi, U. V., et al. (1998). Synthesis and analgesic activity of some 2-substituted-amino-5-aryl-1,3,4-thiadiazoles. Indian Journal of Pharmaceutical Sciences, 60(1), 33-36.

- Luna, L. K. S., et al. (2023). Thiophene as a versatile pharmacophore in the USFDA drugs. RSC Medicinal Chemistry, 14(10), 1836-1865.

-

Otto Chemie Pvt. Ltd. (n.d.). Benzenesulphonyl chloride, 98%. Retrieved from [Link]

- Palchykov, V. A., & Dil, K. V. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journal of Organic Chemistry, 20, 2143–2151.

- Papadopoulou, M. V., et al. (2012). Novel 3-nitro-1H-1,2,4-triazole-based sulfonamides as potential antitrypanosomal agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6496-6500.

-

PrepChem. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]

- Royal Society of Chemistry. (2013).

- Singh, G., & Kaur, H. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett, 28(19), 2531-2535.

- Sobola, A. O., et al. (2018). Infrared and Electronic Spectral Data for the Thiophene-derived Compounds.

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

- Tang, S., et al. (2011). Design, synthesis and biological evaluation of novel sulfonamide derivatives as potential anti-influenza A virus agents. European Journal of Medicinal Chemistry, 46(12), 5900-5908.

- Tehranchian, S., et al. (2005). Synthesis and antibacterial activity of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl] and 1-[1,2,4-triazin-5-one-3-yl] derivatives of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene. Archiv der Pharmazie, 338(4), 173-179.

- Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 10(12), 1-21.

-

Wiley-VCH GmbH. (2025). Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

- Xu, J., & Yang, Z. (2013). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 18(11), 13673-13684.

- Xu, J., & Yang, Z. (2014).

- Xu, J., & Yang, Z. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(1), 196.

- Yaseen, H. S., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 437-450.

-

Frontiers. (2019, September 17). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN109776360A - A kind of clean thiophenols new synthetic method.

-

MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental[15] and theoretical IR spectra of thiophene.... Retrieved from [Link]

-

ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1]thieno[3,2-j]phenanthridine and (E)-. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(3-methylthiophen-2-yl)benzene-1-sulfonyl chloride | 1341979-62-1 [sigmaaldrich.com]

- 6. boa.unimib.it [boa.unimib.it]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buy 3-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide [smolecule.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

CAS Number: 1250693-54-9 Molecular Formula: C₁₀H₇ClO₂S₂ Molecular Weight: 258.75 g/mol

This technical guide provides a comprehensive overview of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its role in medicinal chemistry.

Introduction: The Significance of the Thiophene-Benzenesulfonamide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its presence in numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] When coupled with a benzenesulfonamide moiety, the resulting scaffold becomes a powerful platform for the development of targeted therapies. Sulfonamides are a cornerstone of medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticancer drugs.[6] The combination of these two pharmacophores in 3-(thiophen-2-yl)benzene-1-sulfonyl chloride offers a unique opportunity to explore novel chemical space and develop next-generation therapeutics.[7]

Physicochemical and Spectroscopic Properties

While experimental data for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is not widely published, its properties can be predicted based on the analysis of its constituent parts and structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Appearance | Off-white to yellow solid | Aryl sulfonyl chlorides are often crystalline solids at room temperature.[8] |

| Melting Point | 30-33 °C (similar to 3-bromobenzenesulfonyl chloride) | The melting point is influenced by the crystal lattice packing and intermolecular forces.[8] |

| Boiling Point | > 90-91 °C at 0.5 mmHg (similar to 3-bromobenzenesulfonyl chloride) | High boiling point is expected due to the molecular weight and polar nature.[8] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, acetone), reacts with water. | Typical solubility profile for sulfonyl chlorides.[9][10] |

| Stability | Moisture-sensitive; handle under inert atmosphere.[11][12][13] | The sulfonyl chloride group is susceptible to hydrolysis.[11][12][13] |

Predicted Spectroscopic Data

The following spectroscopic data is predicted based on known values for benzenesulfonyl chloride, 2-thiophenesulfonyl chloride, and other substituted biaryl systems.[14][15][16][17][18][19]

-

δ 8.1-8.3 ppm (m, 2H): Protons on the benzene ring ortho to the sulfonyl chloride group.

-

δ 7.6-7.8 ppm (m, 2H): Protons on the benzene ring meta and para to the sulfonyl chloride group.

-

δ 7.5-7.6 ppm (dd, 1H): Thiophene proton at the 5-position.

-

δ 7.3-7.4 ppm (dd, 1H): Thiophene proton at the 3-position.

-

δ 7.1-7.2 ppm (t, 1H): Thiophene proton at the 4-position.

-

δ ~145 ppm: Quaternary carbon of the benzene ring attached to the sulfonyl chloride group.

-

δ ~140 ppm: Quaternary carbon of the benzene ring attached to the thiophene ring.

-

δ ~138 ppm: Quaternary carbon of the thiophene ring attached to the benzene ring.

-

δ ~134 ppm: Benzene CH para to the sulfonyl chloride.

-

δ ~129 ppm: Benzene CHs.

-

δ ~128 ppm: Thiophene CH at the 5-position.

-

δ ~127 ppm: Thiophene CH at the 3-position.

-

δ ~126 ppm: Thiophene CH at the 4-position.

-

δ ~125 ppm: Benzene CH ortho to the sulfonyl chloride.

-

~3100 cm⁻¹: C-H stretching (aromatic).

-

~1370 cm⁻¹ & ~1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.

-

~1580, 1475 cm⁻¹: C=C stretching (aromatic rings).

-

~810-750 cm⁻¹: C-H out-of-plane bending, indicative of substitution patterns on the aromatic rings.

-

M⁺ at m/z 258 and 260: Molecular ion peaks showing the characteristic 3:1 isotopic pattern for chlorine.

-

Fragment at m/z 223: Loss of Cl.

-

Fragment at m/z 159: Loss of SO₂Cl.

-

Fragment at m/z 83: Thiophenyl cation.

Synthesis and Purification

The most plausible and versatile method for the synthesis of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[20] In this case, the coupling of 3-bromobenzenesulfonyl chloride with thiophen-2-ylboronic acid is the proposed route.

Caption: Synthetic workflow for 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving aryl halides and boronic acids.[20][21]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride, thiophen-2-ylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., a 4:1 mixture). The use of a biphasic system with a phase-transfer catalyst can also be effective.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.

Chemical Reactivity and Handling

The reactivity of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[9]

Caption: Role in the drug discovery process.

Conclusion

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its synthesis via Suzuki-Miyaura coupling provides a reliable and scalable route to this important intermediate. The inherent reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of functionalities, leading to the creation of diverse chemical libraries for drug discovery. The proven therapeutic potential of the thiophene-benzenesulfonamide scaffold in areas such as oncology, infectious diseases, and inflammation underscores the importance of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride as a key starting material for the development of future medicines.

References

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. fiveable.me [fiveable.me]

- 7. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. rsc.org [rsc.org]

- 15. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]

- 16. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]

- 17. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. 3-Bromobenzenesulfonyl chloride | CAS: 2905-24-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 23. reddit.com [reddit.com]

- 24. 2-Thiophene boronic acid - 6165-68-0 - Structure, Synthesis, Properties [organoborons.com]

A Comprehensive Technical Guide to the Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl Chloride

Abstract

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a pivotal intermediate in the development of novel therapeutics and advanced functional materials. Its unique structural motif, combining a reactive sulfonyl chloride with a bi-aryl system, offers a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the primary synthetic strategies for its preparation, with a focus on mechanistic rationale, detailed experimental protocols, and practical insights for researchers in medicinal chemistry and materials science. The methodologies discussed herein are grounded in established chemical principles, ensuring reproducibility and scalability.

Introduction: Significance and Synthetic Overview

The convergence of a thiophene ring and a phenylsulfonyl chloride moiety within a single molecule, as seen in 3-(thiophen-2-yl)benzene-1-sulfonyl chloride, gives rise to a compound of significant interest in contemporary chemical research. The sulfonamide group, readily derived from the sulfonyl chloride, is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] The thiophene heterocycle, a well-known bioisostere of the benzene ring, is also a prevalent feature in many biologically active compounds, often modulating pharmacokinetic and pharmacodynamic properties.[2]

The synthesis of this target molecule, however, is not without its challenges. The primary difficulties lie not in the formation of the sulfonamide linkage, but in the efficient and regioselective construction of the sulfonyl chloride precursor itself.[1] Traditional methods for synthesizing aryl sulfonyl chlorides, such as direct electrophilic aromatic substitution with chlorosulfonic acid, often suffer from a lack of regiocontrol, leading to mixtures of isomers that are difficult to separate.[1]

This guide will focus on two robust and regioselective synthetic paradigms for the preparation of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A convergent approach that constructs the bi-aryl core by coupling a pre-functionalized benzene ring with a thiophene-boron species.

-

Modified Sandmeyer Reaction: A classical yet powerful transformation that converts a primary aromatic amine into the desired sulfonyl chloride with high fidelity.

Each strategy will be examined in detail, from the underlying mechanistic principles to step-by-step experimental procedures, providing the reader with a comprehensive and actionable understanding of these synthetic routes.

Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3][4] This approach offers a highly convergent and regiochemically precise route to 3-(thiophen-2-yl)benzene-1-sulfonyl chloride. The core of this strategy involves the palladium-catalyzed reaction between an aryl halide (or triflate) and an organoboron reagent.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzenesulfonyl chloride), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (2-thienylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired bi-aryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[2] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[2]

Visualizing the Suzuki-Miyaura Pathway

Caption: A generalized workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and substrate purity.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 equiv)

-

2-Thienylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzenesulfonyl chloride, 2-thienylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

-

Add degassed 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 v/v ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(thiophen-2-yl)benzene-1-sulfonyl chloride.

| Parameter | Typical Value/Condition | Rationale/Insight |

| Catalyst Loading | 1-5 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can improve yields for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation. The choice of base can influence reaction rate and side reactions.[6] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is necessary to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can also be used with soluble bases like CsF.[6] |

| Temperature | 80-110 °C | Elevated temperatures are generally required to drive the reaction to completion.[2] |

Synthetic Strategy II: Modified Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl diazonium salt into a variety of functional groups, including halides and pseudohalides.[7] A modification of this reaction, first reported by Meerwein, allows for the direct conversion of a diazonium salt to a sulfonyl chloride. This method is particularly advantageous due to the low cost and ready availability of aniline starting materials and the precise regiochemical control it offers.

Mechanistic Rationale

The Sandmeyer-type chlorosulfonylation proceeds through a multi-step sequence:

-

Diazotization: The starting amine, 3-(thiophen-2-yl)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a highly reactive aryl diazonium salt.

-

Radical Formation: In the presence of a copper(I) catalyst, the diazonium salt undergoes a single-electron reduction to form an aryl radical, with the concomitant loss of dinitrogen gas (N₂).[7]

-

Sulfonyl Radical Addition: The aryl radical reacts with sulfur dioxide (SO₂) to form an arylsulfonyl radical.

-

Oxidative Chlorination: The arylsulfonyl radical is then oxidized by a copper(II) species, which also serves as the chlorine donor, to yield the final 3-(thiophen-2-yl)benzene-1-sulfonyl chloride and regenerate the copper(I) catalyst.

Modern protocols often utilize stable SO₂ surrogates like 1,4-bis(sulfur dioxide)dabco adduct (DABSO) to avoid handling gaseous sulfur dioxide.[8]

Visualizing the Sandmeyer Pathway

Caption: Key stages in the Sandmeyer synthesis of the target sulfonyl chloride.

Experimental Protocol: Sandmeyer-type Chlorosulfonylation

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[9][10]

Materials:

-

3-(Thiophen-2-yl)aniline (1.0 equiv)

-

Sodium nitrite (NaNO₂) (1.1 equiv)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂) or DABSO (SO₂ surrogate)

-

Copper(I) chloride (CuCl) (catalytic amount, e.g., 10 mol%)

-

Acetic acid

-

Ice

Procedure:

-

Dissolve 3-(thiophen-2-yl)aniline in a mixture of acetic acid and concentrated HCl. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid, and add the catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. A precipitate may form during the addition. The temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, and then let it warm to room temperature. Stir until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into a large volume of ice-water. The sulfonyl chloride product will typically precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

| Parameter | Typical Value/Condition | Rationale/Insight |

| Diazotization Temp. | 0-5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures. Strict temperature control is essential. |

| SO₂ Source | Gaseous SO₂, SOCl₂, DABSO | Thionyl chloride (SOCl₂) or stable surrogates like DABSO can be used to avoid handling gaseous SO₂, improving safety and convenience.[8][9] |

| Catalyst | CuCl, CuCl₂ | Copper(I) is the active catalyst, but Cu(II) salts can also be used as they are reduced in situ by SO₂. |

| Solvent | Acetic acid, Aqueous acid | Using a fully aqueous system can be advantageous, as the product often precipitates directly in high purity, simplifying work-up.[9][10] |

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura coupling and the modified Sandmeyer reaction represent viable and effective strategies for the synthesis of 3-(thiophen-2-yl)benzene-1-sulfonyl chloride. The choice between these two routes will often depend on the availability of starting materials, the desired scale of the reaction, and the specific functional group tolerance required.

-

The Suzuki-Miyaura coupling offers a more convergent and modular approach. It is particularly well-suited for library synthesis, where diverse aryl or heteroaryl boronic acids can be coupled with a common bromobenzenesulfonyl chloride core. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

-

The Sandmeyer reaction is a more classical, cost-effective method that is well-suited for larger-scale preparations. Its primary limitation is the need to synthesize the precursor aniline, 3-(thiophen-2-yl)aniline, which itself would likely be prepared via a cross-coupling reaction.

References

-

Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 807-811. [Link][9]

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link][10]

-

Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(3), 758-763. [Link]

-

Biscoe, M. R., & MacMillan, D. W. C. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 131(31), 10834-10835. [Link][1]

-

Sengupta, S., & Mondal, S. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett, 28(19), 2494-2498. [Link][5]

-

Deeming, A. C., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 22(15), 5905-5910. [Link][8]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link][3]

-

Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? [r/Chempros post]. [Link][6]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. reddit.com [reddit.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride represents a key building block, combining the reactive sulfonyl chloride handle with a biaryl scaffold, a privileged motif in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the unambiguous determination of its structure. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of synthesis, mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR experiments. Each step is rationalized to create a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment for researchers engaged in the synthesis of complex molecules.

Introduction: The Strategic Importance of Biaryl Sulfonyl Chlorides

Biaryl structures are prevalent in a vast array of pharmaceuticals and advanced materials, prized for their conformational properties and ability to engage with biological targets.[1] The incorporation of a sulfonyl chloride functional group provides a versatile anchor for further chemical modification, enabling the synthesis of sulfonamides, sulfonates, and other derivatives which are themselves critical pharmacophores.[2]

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a compound of interest that merges these two features. Its correct identification and characterization are paramount before its use in downstream applications. The process of structure elucidation is not merely about data collection; it is a logical puzzle where each piece of spectroscopic evidence must corroborate the others to build an irrefutable case for a single molecular architecture.[3] This guide details a multi-technique approach, beginning with a robust synthetic strategy to obtain the analyte, followed by a systematic analytical workflow to confirm its identity.

Synthetic Strategy: A Self-Validating Approach

To elucidate a structure, one must first obtain the compound. A logical synthetic route not only provides the material for analysis but also offers the first piece of evidence for the proposed structure. The most robust and versatile method for constructing the C(aryl)-C(aryl) bond in this target is the Suzuki-Miyaura cross-coupling reaction, valued for its mild conditions and broad functional group tolerance.[4][5][6] This is followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, a classic and reliable transformation.

Proposed Synthetic Pathway

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability, Storage, and Handling of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: A Technical Whitepaper

Executive Summary

3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1250693-54-9) is a highly reactive, bifunctional chemical intermediate widely utilized in the synthesis of complex sulfonamides, kinase inhibitors, and advanced agrochemicals. Due to the extreme electrophilicity of the sulfonyl chloride moiety and the electron-rich nature of the thiophene ring, this compound exhibits significant instability under ambient conditions. This whitepaper provides an authoritative, causality-driven guide to its degradation mechanisms, optimal storage environments, and self-validating analytical protocols for stability assessment.

Structural Causality and Degradation Mechanisms

The instability of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is dictated by its dual-ring system and the highly labile sulfur-chlorine bond.

-

Hydrolytic Lability: The sulfonyl chloride group is exceptionally sensitive to nucleophilic attack by water. The primary degradation pathway is rapid hydrolysis, which yields 3-(thiophen-2-yl)benzenesulfonic acid and stoichiometric amounts of corrosive hydrogen chloride (HCl) gas[1],[2].

-

Thermal and Photolytic Sensitivity: Aryl sulfonyl chlorides can undergo thermal decomposition at elevated temperatures, leading to the homolytic cleavage of the S-Cl bond and the release of sulfur dioxide (SO₂),[3]. Furthermore, the thiophene moiety is susceptible to photo-oxidation when exposed to direct UV light, necessitating light-shielded storage.

Degradation pathways of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride under environmental stress.

Empirical Storage Protocols & Environmental Controls

To arrest the kinetic degradation of the compound, storage conditions must isolate the material from moisture, thermal energy, and photonic excitation. The following parameters establish a self-validating storage system where the absence of pressure build-up (from HCl/SO₂ gas) serves as a primary macro-indicator of stability.

| Parameter | Optimal Condition | Mechanistic Rationale |

| Temperature | 2°C to 8°C | Reduces the kinetic energy available for the activation of thermal S-Cl bond cleavage and slows ambient hydrolysis[1]. |

| Atmosphere | Nitrogen or Argon (Inert) | Displaces atmospheric H₂O and O₂, preventing nucleophilic hydrolysis and thiophene photo-oxidation,. |

| Container | Amber Glass or PTFE-lined | Prevents UV-induced radical formation and resists corrosion from trace HCl generation. Avoid standard metals. |

| Moisture | Strictly Anhydrous (<0.03%) | Water acts as the primary nucleophile. Even trace humidity initiates an autocatalytic degradation loop via HCl release. |

Self-Validating Analytical Workflows: The Derivatization Protocol

A critical failure point in sulfonyl chloride stability assessment is the direct use of standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Because RP-HPLC utilizes aqueous mobile phases, the sulfonyl chloride will hydrolyze during the chromatographic run, yielding false-positive degradation data[1].

Expertise & Experience Insight: To achieve a trustworthy, self-validating analytical system, the sulfonyl chloride must be quantitatively "trapped" prior to analysis. By reacting the sample with an excess of a secondary amine (e.g., piperidine) in an anhydrous solvent, the labile sulfonyl chloride is instantly converted into a highly stable sulfonamide. This sulfonamide can then be accurately quantified via RP-HPLC, reflecting the true concentration of the intact starting material.

Self-validating forced degradation and analytical workflow utilizing amine derivatization.

Step-by-Step Forced Degradation and Validation Methodology

To establish a comprehensive stability profile for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, researchers must execute controlled forced degradation studies[1].

Phase 1: Stress Application

-

Sample Preparation: Dissolve 10 mg of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride in 10 mL of anhydrous acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

Hydrolytic Stress: Aliquot 1 mL of stock. Add 100 µL of HPLC-grade water. Incubate at 25°C for 4 hours.

-

Thermal Stress: Subject 5 mg of the solid compound to 60°C in a dry, sealed amber vial for 48 hours. Re-dissolve in 5 mL anhydrous ACN.

-

Oxidative Stress: Aliquot 1 mL of stock. Add 50 µL of 3% H₂O₂. Incubate at 25°C for 2 hours in the dark.

Phase 2: Derivatization (The Self-Validating Step)

-

Amine Quenching: To each 1 mL stressed aliquot (and a control unstressed aliquot), add 200 µL of a 0.5 M solution of piperidine in anhydrous ACN.

-

Reaction Time: Vortex the mixture and allow it to sit at room temperature for 15 minutes to ensure complete conversion to the corresponding piperidine-sulfonamide.

-

Dilution: Dilute the derivatized samples 1:10 with the HPLC mobile phase (e.g., 50:50 Water:ACN) immediately prior to injection.

Phase 3: Chromatographic Analysis

-

HPLC Conditions: Inject 10 µL onto a standard C18 column (250 mm x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile.

-

Detection: Monitor via UV detection at 254 nm (optimal for the conjugated thiophene-benzene chromophore system).

-

Data Interpretation: The peak corresponding to the piperidine-sulfonamide derivative represents the intact 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride. A decrease in this peak area relative to the unstressed control directly quantifies the extent of degradation.

References

-

Title: Stability and safe use strategy of trifluoromethanesulfonyl chloride Source: Wechem Global URL: [Link]

-

Title: Sulfonyl Chloride Production Line Source: Zauxi Group URL: [Link]

-

Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: [Link]

Sources

Technical Safety & Handling Guide: 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Executive Summary: The Dual Nature of Sulfonyl Chlorides

In drug discovery, 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride (CAS: 1250693-54-9) serves as a critical electrophilic building block. It is primarily employed to install the 3-(thiophen-2-yl)benzenesulfonyl moiety into amine-bearing scaffolds, generating sulfonamides—a pharmacophore ubiquitous in carbonic anhydrase inhibitors, antibacterial agents, and GPCR ligands.

However, the very reactivity that makes this reagent valuable—its high electrophilicity—renders it a significant safety hazard. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's behavior, specifically focusing on hydrolytic instability and corrosive potential . As researchers, we must treat this compound not just as a reagent, but as a stored energy source prone to releasing hydrogen chloride (HCl) gas upon contact with ambient moisture.

Chemical Identity & Technical Specifications

| Parameter | Technical Detail |

| Chemical Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride |

| CAS Number | 1250693-54-9 |

| Molecular Formula | C₁₀H₇ClO₂S₂ |

| Molecular Weight | 258.74 g/mol |

| Physical State | Off-white to pale yellow solid (typically crystalline powder) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Reacts violently with water |

| Storage Condition | Inert atmosphere ( |

Hazard Identification: The Mechanistic "Why"

Standard SDSs list hazards; this section explains the causality to enable better risk assessment.

Hydrolytic Decomposition & HCl Release

The sulfonyl chloride group (

-

Reaction:

-

Safety Implication: A sealed bottle that has absorbed moisture will pressurize with HCl gas. Opening such a bottle without precautions can result in an acid gas puff, causing immediate respiratory and ocular injury.

-

Self-Validating Check: If the solid appears "wet," "clumpy," or has a sharp, acrid odor immediately upon breaking the parafilm (before uncapping), hydrolysis has likely occurred.

Corrosivity & Toxicology[5][6][7]

-

Skin/Eye Corrosion (Category 1B): Upon contact with biological tissue, the compound hydrolyzes rapidly using tissue moisture. This generates hydrochloric acid in situ (thermal and chemical burn) and benzenesulfonic acid (protein denaturation).

-

Thiophene Moiety: While the sulfonyl chloride dominates acute toxicity, the thiophene ring adds potential for metabolic activation (epoxidation) in biological systems, though this is less relevant for acute handling than for chronic pharmacological evaluation.

Operational Protocols: A Self-Validating Workflow

This workflow is designed to ensure safety through process gates —steps that must be verified before proceeding.

Storage & Inspection Gate

-

Protocol: Store under nitrogen/argon at 2–8°C.

-

Validation: Inspect the bottle septum or cap liner. If the liner is corroded or the solid has turned into a viscous oil/paste, do not use . The reagent is compromised and dangerous.[1][2]

Reaction Setup (Schotten-Baumann Conditions)

To synthesize the corresponding sulfonamide safely:

-

Vessel Prep: Flame-dry a 2-neck round-bottom flask and purge with

. -

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.

-

Base Scavenger: Add 1.2–1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl byproduct.

-

Addition: Dissolve the sulfonyl chloride in minimal solvent and add dropwise to the amine solution at 0°C .

-

Why 0°C? Controls the exotherm of the sulfonylation and minimizes side reactions (e.g., hydrolysis if trace water is present).

-

Quenching & Waste Disposal

-

Quench: Do not pour water directly into the reaction.[2] Add a dilute solution of Ammonium Chloride (

) or Sodium Bicarbonate ( -

Disposal: All aqueous waste will contain thiophene-sulfonic acid salts. Dispose of as Halogenated Organic Waste .

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this moisture-sensitive reagent.

Figure 1: Decision matrix for the safe handling of moisture-sensitive sulfonyl chlorides.

Emergency Response & First Aid

| Scenario | Immediate Action | Mechanism of Action |

| Skin Contact | Wash with soap and water for 15+ min.[1] Do not use organic solvents. | Water dilutes the acid; organic solvents may increase skin absorption of the thiophene moiety. |

| Eye Contact | Rinse with water/saline for 15+ min.[1] Lift eyelids. | Immediate dilution of HCl is critical to prevent corneal opacity. |

| Inhalation | Move to fresh air.[3][1][4][5] If breathing is difficult, give oxygen.[5] | Inhaled HCl causes pulmonary edema; oxygen support counteracts hypoxia. |

| Spill (Bench) | Cover with solid Sodium Bicarbonate ( | Neutralizes acidity ( |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride (Parent Structure). Retrieved February 27, 2026, from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 3-(thiophen-2-yl)benzene-1-sulfonyl chloride (CAS 1250693-54-9). Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved February 27, 2026, from [Link]

Sources

reactivity of sulfonyl chloride functional group

An in-depth technical analysis of the sulfonyl chloride functional group requires a fundamental understanding of its electronic properties, kinetic behaviors, and the precise experimental conditions necessary to harness its reactivity. This whitepaper provides a comprehensive guide to the mechanistic foundations and practical applications of sulfonyl chlorides in medicinal chemistry and drug development.

The reactivity of the sulfonyl chloride functional group (

Nucleophilic substitution at this tetracoordinate sulfur generally proceeds via a concerted

Steric vs. Electronic Effects:

In classical carbon-centered

Core Reactivity Profiles

The divergent reactivity of sulfonyl chlorides forms the basis for synthesizing several critical functional groups in drug discovery:

-

Amination (Sulfonamide Synthesis): The reaction of sulfonyl chlorides with primary or secondary amines yields sulfonamides. This linkage is a cornerstone of pharmacology, present in early antibacterial sulfa drugs, modern COX-2 inhibitors (e.g., Celecoxib), and diuretics[3].

-

Esterification (Sulfonate Formation): Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters (e.g., tosylates, mesylates). This is a vital functional group interconversion that transforms a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate) for subsequent cross-coupling or substitution[1].

-

Hydrolysis: The primary competing side reaction is hydrolysis, where water acts as the nucleophile to yield the corresponding sulfonic acid[1]. This pathway is the primary mechanism of degradation for sulfonyl chloride reagents.

Caption: Divergent nucleophilic substitution pathways of sulfonyl chlorides.

Quantitative Data: Kinetic Parameters and Solvolysis

Understanding the relative rates of solvolysis (hydrolysis/methanolysis) versus productive amination is critical for optimizing reaction conditions. The table below summarizes the kinetic behaviors and solvent isotope effects of various sulfonyl chlorides, highlighting how structural modifications influence their half-lives and reactivity pathways.

| Substrate | Solvent System | Relative Reactivity ( | Kinetic Solvent Isotope Effect ( | Primary Mechanistic Pathway |

| Benzenesulfonyl Chloride | 1.0 (Baseline) | 1.46 | ||

| p-Nitrobenzenesulfonyl Chloride | ~5.2 | N/A | Accelerated | |

| 2,4,6-Trialkylbenzenesulfonyl Chloride | Amine / Pyridine | 3.0 - 5.0 | N/A | Accelerated amination via steric pre-organization[2] |

| Methanesulfonyl Chloride (MsCl) | Methanol | Variable | 1.76 |

Self-Validating Experimental Protocols

To ensure high fidelity in synthetic applications, the following protocols are designed to maximize product yield while mitigating the inherent moisture sensitivity of sulfonyl chlorides.

Protocol 1: Parallel Synthesis of Sulfonamides (Minimizing Hydrolysis)

Rationale: Water-mediated hydrolysis of the sulfonyl chloride easily outcompetes amination if the amine is poorly nucleophilic or if the pH is not strictly controlled[5]. This protocol utilizes strictly anhydrous conditions and a sterically hindered, non-nucleophilic base to ensure the amine remains the sole active nucleophile.

-

Preparation & Inert Atmosphere: Flame-dry a 20 mL reaction vial and flush continuously with inert gas (Ar or

). This prevents atmospheric moisture from initiating premature hydrolysis. -

Amine Solution Formulation: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

-

Base Addition: Add

-diisopropylethylamine (DIPEA) (2.0 equiv) to the amine solution. Causality: The steric bulk of the isopropyl groups on DIPEA prevents it from acting as a competing nucleophile against the sulfonyl chloride, while effectively scavenging the generated HCl to prevent amine protonation. -

Thermal Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic; cooling controls the reaction rate, suppresses the formation of di-sulfonylated byproducts, and minimizes the thermal degradation of the electrophile[5].

-

Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes[5].

-

Monitoring & Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS. The disappearance of the starting amine mass peak validates the completion of the forward reaction.

-

Workup: Quench with saturated aqueous

, extract with DCM, wash with brine, dry over anhydrous

Protocol 2: Late-Stage Sulfonyl Chloride Formation from Primary Sulfonamides

Rationale: Traditionally, primary sulfonamides were viewed as terminal functional groups in drug discovery. However, recent methodologies have repurposed them as modifiable handles. By using a pyrylium salt (

-

Substrate Activation: In a dry flask, dissolve the primary sulfonamide (1.0 equiv) in anhydrous acetonitrile.

-

Reagent Addition: Add the pyrylium tetrafluoroborate salt (

) (1.2 equiv) and -

Thermal Conversion: Stir the mixture at 80 °C for 3-5 hours. The elevated temperature is required to drive the elimination of the pyridinium species, generating the sulfonyl chloride in situ.

-

Nucleophilic Trapping: Cool the reaction to room temperature. The in situ generated sulfonyl chloride can now be trapped by adding a complex amine or alcohol (alongside a base like triethylamine) to forge a new, highly functionalized sulfonamide or sulfonate ester linkage[6].

Note: For researchers looking to bypass the isolation of sulfonyl chlorides entirely, recent advancements in copper-catalyzed ligand-to-metal charge transfer (LMCT) allow for the one-pot synthesis of sulfonamides directly from aryl carboxylic acids via a decarboxylative halosulfonylation pathway[7].

References

-

Wikipedia Contributors. "Sulfonamide (medicine)." Wikipedia, The Free Encyclopedia. [Link]

-

National Institutes of Health (NIH). "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition.[Link]

-

D-NB.info. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." German National Library. [Link]

-

Macmillan Group, Princeton University. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society. [Link]

-

MDPI. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride." International Journal of Molecular Sciences. [Link]

-

MDPI. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

The Genesis and Evolution of Thiophene-Containing Sulfonyl Chlorides: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and chemical evolution of thiophene-containing sulfonyl chlorides. From the serendipitous discovery of the thiophene nucleus by Victor Meyer to the development of sophisticated synthetic methodologies, this document traces the journey of these vital chemical intermediates. It offers a detailed examination of their synthesis, reaction mechanisms, and their pivotal role in the advancement of medicinal chemistry and materials science. This guide is designed to serve as a comprehensive resource, equipping researchers and professionals with the foundational knowledge and practical insights necessary for innovation in their respective fields.

The Dawn of Thiophene Chemistry: A Serendipitous Unveiling

The period immediately following Meyer's discovery, from 1883 to 1888, is often referred to as the "Victor Meyer period" of thiophene chemistry.[5] This era was characterized by a flurry of research activity aimed at understanding the properties and reactivity of this novel aromatic system, which bore a striking resemblance to benzene.[5] This foundational work, much of which was compiled in Meyer's book, Die Thiophengruppe, set the stage for the subsequent development of thiophene-based reagents and intermediates.[5]

The Advent of Thiophene Sulfonyl Chlorides: From Sulfonation to Chlorosulfonation

The high reactivity of thiophene towards electrophilic substitution, a consequence of its electron-rich aromatic nature, was quickly recognized by early researchers.[6] Sulfonation, in particular, was found to occur much more readily with thiophene than with benzene, a property that was historically exploited for the purification of benzene. The treatment of a mixture of benzene and thiophene with sulfuric acid results in the preferential sulfonation of thiophene to the water-soluble thiophene-2-sulfonic acid, allowing for their separation.[7]

The logical extension of sulfonation was the direct introduction of the sulfonyl chloride group, a significantly more versatile functional handle for synthetic transformations. The primary method for this transformation is chlorosulfonation , typically employing chlorosulfonic acid (ClSO₃H). This powerful reagent allows for the direct conversion of a C-H bond on the thiophene ring to a sulfonyl chloride group (-SO₂Cl).

While the exact first synthesis of a thiophene sulfonyl chloride is not definitively documented in the readily available literature, it is highly probable that these compounds were first prepared in the late 19th or early 20th century, following the initial investigations into the sulfonation of thiophene. The direct chlorosulfonation of thiophene predominantly yields thiophene-2-sulfonyl chloride .[3][7]

The regioselectivity of this reaction is governed by the electronic properties of the thiophene ring. The sulfur atom, through its lone pair of electrons, donates electron density to the ring, activating it towards electrophilic attack. This activation is most pronounced at the C2 (α) and C5 (α') positions, making them the preferred sites of substitution.[2]

Synthetic Methodologies for Thiophene Sulfonyl Chlorides: A Journey of Refinement

The synthesis of thiophene sulfonyl chlorides has evolved from classical, often harsh, methods to more refined and versatile protocols.

Classical Chlorosulfonation with Chlorosulfonic Acid

The direct reaction of thiophene or its derivatives with chlorosulfonic acid has been the most common and long-standing method for the preparation of thiophene sulfonyl chlorides.[8]

Reaction Mechanism: The chlorosulfonation of thiophene is an electrophilic aromatic substitution reaction. The electrophile is believed to be the chlorosulfonium ion (ClSO₂⁺) or a related species generated from chlorosulfonic acid. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as depicted below.

Caption: Mechanism of Chlorosulfonation of Thiophene.

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride [9]

This protocol describes a typical laboratory-scale synthesis of thiophene-2-sulfonyl chloride using chlorosulfonic acid.

Materials:

-

2-Chlorothiophene

-

Chlorosulfonic acid

-

Dry ice/acetone bath

-

Methylene chloride

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Magnesium sulfate

Procedure:

-

A solution of 160 g (1.38 mol) of chlorosulfonic acid is cooled to -10°C to -15°C in a dry ice/acetone bath with stirring.

-

An 80 g (0.68 mol) sample of 2-chlorothiophene is added dropwise to the cooled chlorosulfonic acid.

-

After the addition is complete, the reaction mixture is stirred at 50°C for 2 hours.

-

The mixture is then cooled and carefully poured into 250 g of ice.

-

The aqueous mixture is extracted with methylene chloride.

-

The methylene chloride extract is washed with a saturated aqueous sodium bicarbonate solution, followed by water.

-

The organic layer is dried over magnesium sulfate and the solvent is evaporated to yield 5-chloro-2-thienylsulfonyl chloride.

Causality Behind Experimental Choices:

-

Low Temperature Addition: The dropwise addition of the thiophene derivative to cooled chlorosulfonic acid is crucial to control the highly exothermic reaction and prevent side reactions such as polymerization and charring.

-

Excess Reagent: The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.

-

Ice Quench: Pouring the reaction mixture onto ice serves to both quench the reaction and hydrolyze any remaining chlorosulfonic acid in a controlled manner.

-

Bicarbonate Wash: The wash with sodium bicarbonate solution is necessary to neutralize any remaining acidic species, including hydrochloric acid generated during the reaction.

Modern Advancements in Chlorosulfonation

While effective, the use of neat chlorosulfonic acid can be problematic for acid-sensitive substrates.[10] This has led to the development of milder and more selective methods.

A notable advancement is the use of a 1:1 N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex.[10] This reagent offers a more convenient and often higher-yielding, one-step procedure for the preparation of various thiophene sulfonyl chlorides.[10]

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride using DMF-SO₂Cl₂ Complex [10]

Materials:

-

Thiophene

-

N,N-Dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chloroform

Procedure:

-

Freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) is added dropwise with shaking to ice-cooled DMF (9.5 g, 0.13 mol), keeping the temperature below 25°C.

-

The resulting hygroscopic solid complex is held at the same temperature for an additional 30 minutes.

-

Thiophene (8.4 g, 0.1 mol) is added to the complex, and the mixture is heated on a water bath at 95-98°C for 1 hour with occasional shaking.

-

The viscous brown mixture is cooled, poured into ice-water, and extracted with chloroform.

-

The chloroform solution is washed successively with water, 5% sodium bicarbonate solution, and water, and then dried.

-

Evaporation of the solvent followed by vacuum distillation yields thiophene-2-sulfonyl chloride.

Advantages of the DMF-SO₂Cl₂ Method:

-

Operational Simplicity: The reagents are easier to handle than neat chlorosulfonic acid.

-

Milder Conditions: While heating is required, the overall conditions can be less harsh than with chlorosulfonic acid, making it suitable for a wider range of substrates.

-

Good Yields: The yields are often comparable or superior to those obtained with traditional methods.

Regioselectivity in the Chlorosulfonation of Substituted Thiophenes

The position of chlorosulfonation on a substituted thiophene ring is influenced by the electronic nature of the substituent.

-

Electron-donating groups (e.g., alkyl, alkoxy) at the 2-position generally direct the incoming sulfonyl chloride group to the 5-position.

-

Electron-withdrawing groups (e.g., acyl, nitro) at the 2-position deactivate the ring, making chlorosulfonation more difficult. The substitution typically occurs at the 4- or 5-position, with the specific outcome often depending on the reaction conditions.[11] For instance, the chlorosulfonation of 2-acetylthiophene with neat chlorosulfuric acid yields the 5-sulfonyl chloride derivative.[11]

The Synthetic Utility of Thiophene Sulfonyl Chlorides: Building Blocks for Innovation

Thiophene sulfonyl chlorides are versatile intermediates, primarily valued for their ability to react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Synthesis of Thiophene Sulfonamides

The reaction of a thiophene sulfonyl chloride with a primary or secondary amine is a robust method for the synthesis of thiophene sulfonamides. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities.[12]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sciensage.info [sciensage.info]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. scispace.com [scispace.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Sulfonylation with 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride

Introduction & Strategic Utility

In modern drug discovery, the 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride scaffold represents a high-value "biaryl" building block. Unlike simple benzenesulfonyl chlorides, this compound incorporates a thiophene ring, offering unique physicochemical properties:

-

Bioisosterism: The thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability (reducing CYP450 liability) and altering lipophilicity (LogP).

-

Pi-Stacking Interactions: The electron-rich thiophene moiety can engage in specific pi-pi or sulfur-aromatic interactions within a protein binding pocket.

-

Vector Exploration: The meta positioning (3-position) of the thiophene relative to the sulfonyl group provides a "bent" geometry, distinct from para-substituted analogs, allowing access to different chemical space in Structure-Activity Relationship (SAR) studies.

This guide provides a definitive protocol for utilizing this reagent to synthesize sulfonamides, prioritizing yield, purity, and reproducibility.

Chemical Properties & Handling[1][2]

| Property | Specification |

| Compound Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride |

| Structure Description | Benzene ring substituted at C1 with -SO₂Cl and at C3 with a 2-thienyl group.[1][2] |

| Molecular Weight | ~258.74 g/mol |

| Physical State | Typically an off-white to yellow solid or semi-solid (depending on purity). |

| Reactivity | Electrophilic. Reacts violently with nucleophiles (amines, alcohols) and water. |

| Stability | Moisture Sensitive. Hydrolyzes to the sulfonic acid upon exposure to atmospheric moisture. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood. Wear chemical-resistant gloves and eye protection.

Reaction Mechanism: Nucleophilic Substitution at Sulfur